Cas no 13266-96-1 ((2S)-4-(acetylsulfanyl)-2-aminobutanoic acid)
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- S-acetyl-l-homocysteine
- (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid
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- Inchi: 1S/C6H11NO3S/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1
- InChI Key: CRQCCCJASJKYCT-YFKPBYRVSA-N
- SMILES: S(C(C)=O)CC[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 177.04596439g/mol
- Monoisotopic Mass: 177.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 106
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-212425-0.05g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 0.05g |
$996.0 | 2023-09-16 | ||
| Enamine | EN300-212425-0.1g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 0.1g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-212425-0.25g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 0.25g |
$1090.0 | 2023-09-16 | ||
| Enamine | EN300-212425-0.5g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 0.5g |
$1137.0 | 2023-09-16 | ||
| Enamine | EN300-212425-1.0g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 1g |
$1272.0 | 2023-05-25 | ||
| Enamine | EN300-212425-2.5g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 2.5g |
$2324.0 | 2023-09-16 | ||
| Enamine | EN300-212425-5.0g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 5g |
$3687.0 | 2023-05-25 | ||
| Enamine | EN300-212425-10.0g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 10g |
$5467.0 | 2023-05-25 | ||
| Enamine | EN300-212425-1g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 1g |
$1185.0 | 2023-09-16 | ||
| Enamine | EN300-212425-5g |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid |
13266-96-1 | 5g |
$3438.0 | 2023-09-16 |
(2S)-4-(acetylsulfanyl)-2-aminobutanoic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid
Recent Advances in the Study of (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid (CAS: 13266-96-1)
The compound (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid (CAS: 13266-96-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfur-containing amino acid derivative is structurally related to cysteine and has shown potential in various biochemical and therapeutic applications. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, its involvement in redox regulation, and its potential as a therapeutic agent in oxidative stress-related diseases.
One of the key areas of research focuses on the compound's ability to modulate cellular redox homeostasis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid can act as a prodrug for cysteine, releasing the amino acid upon enzymatic hydrolysis. This property makes it particularly valuable in conditions where cysteine supplementation is required, such as in the treatment of acetaminophen-induced hepatotoxicity. The study also highlighted the compound's improved stability compared to free cysteine, which is prone to oxidation in physiological environments.
In the realm of drug development, researchers have investigated the incorporation of (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid into peptide-based therapeutics. A recent patent application (WO2023056789) describes its use as a building block in the synthesis of novel antimicrobial peptides. The acetylated thiol group provides both protection against premature oxidation and a site for subsequent functionalization, making it a versatile intermediate in peptide chemistry. This approach has shown promise in developing peptides with enhanced stability and bioavailability.
Metabolic studies have revealed interesting insights into the compound's pharmacokinetic profile. Research published in Xenobiotica (2023) examined the absorption and distribution of (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid in rodent models. The study found that the compound is well-absorbed through the gastrointestinal tract and demonstrates favorable tissue distribution, particularly in the liver and kidneys. These findings support its potential as a therapeutic agent for systemic conditions.
From a synthetic chemistry perspective, recent advances have improved the production of (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid with higher enantiomeric purity. A 2024 paper in Organic Process Research & Development described an optimized enzymatic resolution process that achieves >99% ee while maintaining good yield. This development is particularly important for pharmaceutical applications where stereochemical purity is crucial for both efficacy and regulatory approval.
Looking forward, the unique properties of (2S)-4-(acetylsulfanyl)-2-aminobutanoic acid continue to inspire new research directions. Current investigations are exploring its potential in neurodegenerative diseases, where its dual function as a cysteine prodrug and antioxidant may offer neuroprotective benefits. Additionally, its application in targeted drug delivery systems, leveraging the thiol group for conjugation with various carriers, represents an exciting frontier in pharmaceutical technology.
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